molecular formula C20H17NO2S2 B2398215 N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide CAS No. 1797615-37-2

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide

Cat. No. B2398215
M. Wt: 367.48
InChI Key: OMZFDOKDXJPWCB-UHFFFAOYSA-N
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Description

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide (BTM) is a compound that has gained significant attention in the fields of chemistry and biology1. It has a molecular formula of C20H17NO2S2 and a molecular weight of 367.481.



Synthesis Analysis

The synthesis analysis of BTM is not explicitly mentioned in the search results. However, it’s worth noting that BTM is a thiophene-substituted benzamide1, which suggests that its synthesis might involve the reaction of a thiophene compound with a benzamide derivative. More specific information about the synthesis process would require further research or consultation with a chemistry expert.



Molecular Structure Analysis

The molecular structure of BTM is characterized by a thiophene ring substituted with a benzamide group and a methylthio group1. This structure is likely to contribute to the compound’s chemical properties and biological activity. However, detailed structural analysis, such as the bond lengths and angles, would require advanced computational chemistry tools.



Chemical Reactions Analysis

The specific chemical reactions involving BTM are not detailed in the search results. However, given its molecular structure, it’s plausible that BTM could participate in various chemical reactions typical of thiophenes, benzamides, and thioethers. Further investigation would be needed to confirm this.



Physical And Chemical Properties Analysis

The physical and chemical properties of BTM are not provided in the search results. However, based on its molecular formula and structure, we can infer that it is likely to be a solid at room temperature and might exhibit typical properties of organic compounds, such as solubility in organic solvents. More specific properties, such as melting point, boiling point, and specific rotation, would require experimental determination.


Scientific Research Applications

Anticancer Activity

A range of studies have focused on the synthesis and evaluation of benzamide derivatives for their anticancer activity. For instance, derivatives designed and synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides showed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antibiofilm Properties

Benzamide derivatives have also been synthesized and tested for their antimicrobial and antibiofilm properties. Studies have shown that these compounds exhibit significant activity against bacterial strains known for their ability to grow in biofilms, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The anti-pathogenic activity was notably correlated with the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety (Limban et al., 2011).

Histone Deacetylase (HDAC) Inhibition

Research has demonstrated the potential of benzamide derivatives as histone deacetylase inhibitors, which play a crucial role in cancer therapy. A specific compound was highlighted for its selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations, showing significant antitumor activity and entering clinical trials as a promising anticancer drug (Zhou et al., 2008).

Antiviral Activity

Novel benzamide-based compounds were synthesized and evaluated for their anti-influenza A virus activity. Among these compounds, several demonstrated significant antiviral activities against the H5N1 strain, showcasing the potential for further development as treatments for viral infections (Hebishy et al., 2020).

Chemical Synthesis and Characterization

Benzamide derivatives have been synthesized through various chemical reactions, with studies emphasizing the importance of structure-activity relationships and the characterization of these compounds through spectral analysis, X-ray diffraction, and other techniques. For example, the crystal structure of a benzamide derivative was elucidated, providing insights into its molecular interactions and stability (Sharma et al., 2016).

Safety And Hazards

The safety and hazards associated with BTM are not mentioned in the search results. As with any chemical compound, handling BTM would require appropriate safety measures to prevent exposure and minimize risk. The specific hazards associated with BTM would depend on its physical and chemical properties, as well as its biological activity, and would require further investigation.


Future Directions

The future directions for research on BTM are not specified in the search results. However, given the interest in thiophene-substituted benzamides in the fields of chemistry and biology1, potential future directions could include further investigation of the synthesis, structure, reactivity, and biological activity of BTM, as well as the development of related compounds with improved properties or activity.


Please note that this analysis is based on the available search results and should be considered a starting point for further research. For a more detailed and accurate analysis, consultation with a chemistry expert or further literature research is recommended.


properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S2/c1-24-17-10-6-5-9-16(17)20(23)21-13-15-11-12-18(25-15)19(22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZFDOKDXJPWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide

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